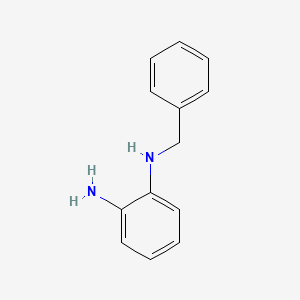

N1-Benzylbenzene-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N-benzylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBQXWFQMOJTJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370744 | |

| Record name | N1-Benzylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5822-13-9 | |

| Record name | N1-Benzylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5822-13-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for N1 Benzylbenzene 1,2 Diamine and Its Derivatives

Direct Synthetic Routes to N1-Benzylbenzene-1,2-diamine

The most straightforward methods for preparing this compound involve a two-step sequence: the initial formation of a C-N bond to create a nitroaniline precursor, followed by the reduction of the nitro group.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a primary method for synthesizing the N-benzylated nitroaniline intermediate. This approach typically involves the reaction of an activated aryl halide, such as 1-fluoro-2-nitrobenzene (B31998), with benzylamine (B48309) or its derivatives. researchgate.netmdpi.com The presence of the electron-withdrawing nitro group ortho to the fluorine atom activates the aromatic ring, facilitating the displacement of the fluoride (B91410) by the amine nucleophile.

A notable example is the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine, a derivative of the target compound. mdpi.com In the first step, 1-fluoro-2-nitrobenzene is reacted with 3,5-bis(trifluoromethyl)benzylamine (B151408). mdpi.com This SNAr reaction proceeds with high efficiency, yielding the N-substituted nitroaniline intermediate in 98% yield. mdpi.com The reaction is typically carried out under basic conditions to neutralize the hydrogen fluoride generated. researchgate.net

Catalytic Hydrogenation of Nitroaniline Precursors

Following the SNAr reaction, the resulting N-benzyl-2-nitroaniline intermediate is converted to the final this compound via reduction of the nitro group. Catalytic hydrogenation is the most common and efficient method for this transformation. researchgate.netmdpi.com The process involves treating the nitroaniline compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

In the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine, the catalytic hydrogenation of the nitroaniline intermediate afforded the desired diamine product in 97% yield. mdpi.com This two-step sequence, combining SNAr and catalytic hydrogenation, represents a high-yielding and direct route to N1-benzylated 1,2-phenylenediamines.

Table 1: Two-Step Synthesis of a this compound Analogue

| Step | Reaction Type | Reactants | Product | Yield |

|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | 1-Fluoro-2-nitrobenzene, 3,5-Bis(trifluoromethyl)benzylamine | N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | 98% mdpi.com |

Advanced Synthetic Protocols for this compound Analogues

The synthesis of more complex or specifically substituted analogues of this compound often requires more sophisticated strategies, including multi-step sequences with protecting groups and advanced catalytic systems.

Multi-step Synthetic Sequences for Substituted Diamines

To create specifically substituted diamine analogues, multi-step syntheses are often employed, which may involve the use of protecting groups to control regioselectivity. For instance, a three-step preparation of N-benzyl-N-benzenesulphonyl-o-phenylenediamine has been described starting from o-nitroaniline. This method involves the introduction of a benzenesulphonyl group as a protecting element on the amine, followed by benzylation and subsequent manipulation, showcasing a strategy to build more complex derivatives.

Another approach involves building a heterocyclic core first, followed by N-benzylation. For example, 2-substituted-benzimidazoles can be formed from the reaction of o-phenylenediamine (B120857) with dicarboxylic acids. The resulting benzimidazole (B57391) can then be treated with benzyl (B1604629) chloride and a base like sodium hydride to synthesize N-benzyl substituted benzimidazole derivatives.

Transition Metal-Catalyzed Synthetic Pathways

Modern organic synthesis heavily relies on transition-metal catalysis to form carbon-nitrogen bonds, and the synthesis of N-aryl amines is a prime example. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of amines with aryl halides, is a state-of-the-art method for this purpose. wikipedia.orgresearchgate.net This reaction has largely replaced harsher traditional methods due to its broad substrate scope and high functional group tolerance. wikipedia.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, association of the amine, deprotonation, and finally, reductive elimination to yield the N-aryl amine product. wikipedia.org

While direct Buchwald-Hartwig coupling to form this compound is feasible, other transition metals have also been explored. A cobalt-catalyzed N-alkylation of o-phenylenediamine with benzyl alcohols offers an alternative pathway. This "hydrogen borrowing" methodology uses a catalyst comprising CoNₓ nanoparticles on N-doped carbon, with cesium carbonate as the base in toluene (B28343) at 140 °C. Photocatalysis using a Co-g-C₃N₄-imine/TiO₂ nanohybrid has also been used to promote the oxidative coupling of alcohols with aromatic diamines to form benzimidazoles, indicating a transition-metal mediated pathway starting from the diamine. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Syntheses

| Catalyst System | Reaction Type | Substrates | Key Conditions |

|---|---|---|---|

| Pd-based catalysts | Buchwald-Hartwig Amination | Aryl Halide, Amine | Pd(0) catalyst, Ligand, Base |

| CoNₓ on N-doped carbon | N-alkylation (Hydrogen Borrowing) | o-Phenylenediamine, Benzyl Alcohol | Cs₂CO₃, Toluene, 140 °C |

Radical Mechanism Investigations in Diamine Synthesis

Recent research has explored radical-based mechanisms for the synthesis of phenylenediamines, offering novel pathways that operate under mild conditions. One such approach is visible-light photocatalysis, which can generate α-amino radical intermediates from imines. beilstein-journals.org A divergent synthetic method starting from N-benzylidene-[1,1'-biphenyl]-2-amines uses an Iridium photocatalyst to generate α-amino radicals that can undergo radical-radical cross-coupling to form unsymmetrical 1,2-diamines. beilstein-journals.org

Another innovative strategy involves a regioselective radical arene amination to create ortho-phenylenediamines. nih.gov This method uses an aniline (B41778) substrate protected as a sulfamate (B1201201) salt. The anionic sulfamate group is proposed to electrostatically guide an incoming aminium radical cation to the ortho position of the arene, ensuring high regioselectivity. nih.gov Following the C-N bond formation, the sulfamate protecting group is cleaved to yield the ortho-phenylenediamine product. nih.gov Furthermore, radical mechanisms have been implicated in the nitration of N-alkyl anilines using tert-butyl nitrite (B80452), a key step in preparing nitroaniline precursors for diamine synthesis. sci-hub.se The reaction is inhibited by the radical scavenger TEMPO, supporting the involvement of radical intermediates in both the initial N-nitrosation and the subsequent ring nitration. sci-hub.se

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

The synthesis of this compound and its derivatives is a critical process, with research focusing on the optimization of reaction parameters to maximize product yield and ensure high selectivity. A prevalent and effective method involves a two-step synthesis beginning with the nucleophilic aromatic substitution of a halo-nitroaromatic compound, followed by the reduction of the nitro group. mdpi.comevitachem.com

A key example is the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine. The initial step involves the reaction of 1-fluoro-2-nitrobenzene with (3,5-bis(trifluoromethyl)phenyl)methanamine. Optimization of this nucleophilic aromatic substitution has been achieved by carefully controlling the reaction conditions. For instance, stirring the reactants with potassium carbonate (K₂CO₃) as a base in anhydrous dimethylformamide (DMF) at room temperature (25 °C) for 72 hours resulted in a high yield of 98% for the N-substituted nitroaniline intermediate. mdpi.com The subsequent step, a catalytic hydrogenation, reduces the nitro group to an amine. Using a Palladium on carbon (Pd-C) catalyst in an ethanol (B145695) (EtOH) solvent under a hydrogen gas atmosphere (4 bar) at 25 °C for 6 hours afforded the desired diamine product in a 97% yield. mdpi.com

Control over stoichiometry is crucial for selectivity. In the benzylation of anilines, if the reaction is not carefully controlled, mixtures of mono- and di-substituted products are often obtained. dergipark.org.tr This highlights the importance of precise reactant ratios to selectively synthesize the mono-N-benzylated product.

Further optimization strategies explore different catalysts and reaction environments. For the synthesis of related benzimidazole structures from N-benzyl-o-phenylenediamine, reaction conditions have been systematically varied. One study initiated a model cyclization reaction using 2 M hydrochloric acid in dichloromethane, which completed within two hours, yielding 78% of the product. nih.gov To improve this, the reaction atmosphere was optimized; conducting the reaction under an oxygen atmosphere significantly increased the yield to 83%, demonstrating the impact of the gaseous environment on the reaction's efficiency. nih.gov Solvent-free conditions have also been developed, using sodium metabisulfite (B1197395) (Na₂S₂O₅) as an inexpensive and environmentally friendly oxidizing agent for the condensation reaction between N-benzyl o-phenylenediamine and benzylamines, which proceeds with short reaction times. jst.go.jp

The table below summarizes optimized conditions from various research findings for the synthesis of this compound derivatives.

Table 1: Optimized Synthetic Conditions and Yields for this compound Derivatives

| Derivative | Starting Materials | Key Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | (3,5-bis(trifluoromethyl)phenyl)methanamine, 1-fluoro-2-nitrobenzene | K₂CO₃, DMF, 25 °C, 72 h | 98 | mdpi.com |

| N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | 10% Pd-C, H₂ (4 bar), EtOH, 25 °C, 6 h | 97 | mdpi.com |

| This compound | Benzylamine, 1-fluoro-2-nitrobenzene | TEA, DMSO, 100 °C, 18 h (followed by reduction) | 96 | semanticscholar.org |

| N1,N2-dibenzylbenzene-1,2-diamine | o-phenylenediamine, benzyl alcohol | Co(III)-NHC catalyst, KOBu-t, Toluene, 110°C, 24 h | 80 | rsc.org |

Purification Techniques in this compound Synthesis Research (e.g., Column Chromatography)

The purification of this compound and its analogues is essential to isolate the target compound from unreacted starting materials, catalysts, and by-products. Column chromatography is the most widely reported and effective technique for this purpose. mdpi.comrsc.org

The choice of stationary and mobile phases is critical for successful separation. Silica (B1680970) gel 60 is a commonly used stationary phase. mdpi.comresearchgate.net The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents is adjusted to achieve optimal separation. For instance, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine can be purified by column chromatography using a mixture of ethyl acetate and petroleum ether in a 1:2 ratio. mdpi.comresearchgate.net Similarly, the purification of various N-alkylated anilines is achieved with a mixture of ethyl acetate and hexane. rsc.org For the purification of N1,N2-dibenzylbenzene-1,2-diamine and its derivatives, eluent systems of 2-5% or 5-10% ethyl acetate in hexane are employed. rsc.org In some cases, basic alumina (B75360) is used as the stationary phase for purification. rsc.org

In syntheses that achieve very high yields and purity, extensive chromatographic purification may not be necessary. For example, after the catalytic hydrogenation of N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline, the resulting N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine was found to be clean enough for subsequent synthetic steps without additional purification. mdpi.com Likewise, this compound synthesized via reduction of the nitro-intermediate was used in the next step without further purification after the catalyst was filtered off and the solvent was evaporated. semanticscholar.org However, it is noted that for some amine products, purification via silica gel column chromatography can lead to significant product loss. nih.gov

Prior to chromatography, standard work-up procedures are employed. These typically involve diluting the reaction mixture with water and extracting the product into an organic solvent like ethyl acetate. The combined organic layers are then washed, dried over an anhydrous salt such as Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product, which is then subjected to chromatography if needed. mdpi.com

The table below details specific purification methods used in the synthesis of this compound and related compounds.

Table 2: Purification Techniques for this compound and its Derivatives

| Compound | Purification Method | Stationary Phase | Eluent System | Reference |

|---|---|---|---|---|

| N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | Column Chromatography (if necessary) | Silica Gel 60 | EtOAc/petroleum ether (1:2) | mdpi.comresearchgate.net |

| N-Benzylaniline derivatives | Column Chromatography | Silica gel | Hexane/ethyl acetate (e.g., 49:1) | rsc.org |

| N1,N2-dibenzylbenzene-1,2-diamine | Column Chromatography | Silica gel | Ethyl acetate in hexane (2-5%) | rsc.org |

| N1,N2-bis(3-methoxybenzyl)benzene-1,2-diamine | Column Chromatography | Silica gel | Ethyl acetate in hexane (5-10%) | rsc.org |

| This compound | Filtration and evaporation (used without further purification) | N/A | N/A | semanticscholar.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine |

| 1-fluoro-2-nitrobenzene |

| (3,5-bis(trifluoromethyl)phenyl)methanamine |

| Potassium carbonate |

| Dimethylformamide (DMF) |

| Palladium on carbon (Pd-C) |

| Ethanol (EtOH) |

| N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline |

| Hydrochloric acid |

| Dichloromethane |

| 1-benzyl-2-methyl-1H-benzo[d]imidazole |

| Sodium metabisulfite |

| o-phenylenediamine |

| Benzylamine |

| N1,N2-dibenzylbenzene-1,2-diamine |

| Triethylamine (TEA) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Toluene |

| Potassium tert-butoxide (KOBu-t) |

| Acetonitrile (MeCN) |

| Trifluoroacetic acid (CF₃COOH) |

| Acetoin (B143602) |

| Silica gel |

| Hexane |

| Petroleum ether |

| Ethyl acetate (EtOAc) |

| Sodium sulfate (B86663) (Na₂SO₄) |

| N1,N2-bis(3-methoxybenzyl)benzene-1,2-diamine |

Chemical Reactivity Profile and Mechanistic Elucidation of N1 Benzylbenzene 1,2 Diamine

Reactivity of the Amine Functional Groups

The presence of both a primary and a secondary amine group on an aromatic ring defines the core reactivity of N1-Benzylbenzene-1,2-diamine. These groups are nucleophilic and can participate in a wide array of chemical transformations. smolecule.com

The amine groups in this compound are nucleophilic, meaning they can donate their lone pair of electrons to electrophiles to create new chemical bonds. smolecule.com This characteristic is fundamental to its role as a building block in organic chemistry for forming new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. smolecule.comnptel.ac.in The presence of the electron-donating benzyl (B1604629) group enhances the nucleophilicity of the diamine, facilitating reactions like cyclizations and condensations. This contrasts with derivatives bearing electron-withdrawing groups (like nitro or trifluoromethyl), which exhibit reduced nucleophilicity and may require more severe reaction conditions.

The formation of C-N bonds is a hallmark of its reactivity. A primary application is the synthesis of benzimidazole (B57391) derivatives, which are significant scaffolds in medicinal chemistry. ontosight.ai This typically involves a condensation reaction with an aldehyde, where the two amine groups react to form the heterocyclic ring system. The methods for forming C-N bonds are broadly categorized into reactions of nucleophilic nitrogen with electrophilic carbon and vice-versa. nptel.ac.in this compound exemplifies the former, readily reacting with electrophilic carbon species. smolecule.comnptel.ac.in

While direct C-C bond formation originating from the amine nitrogen is not typical, the amine groups are crucial in multi-step syntheses that ultimately form C-C bonds. For example, enamines, which can be formed from secondary amines and carbonyl compounds, are effective carbon nucleophiles in alkylation and acylation reactions. vanderbilt.edu

Table 1: Examples of Reactions Involving the Nucleophilic Amines of Benzene-1,2-diamine Derivatives

| Reaction Type | Reactants | Product Type | Reference |

| Benzimidazole Synthesis | This compound, Aldehydes | Benzimidazole derivatives | |

| Nucleophilic Aromatic Substitution | 1-Fluoro-2-nitrobenzene (B31998), Benzylamine (B48309) | N-Benzyl-2-nitroaniline | evitachem.commdpi.com |

| Reductive Amination | Benzene-1,2-diamine, Furan-2-carbaldehyde | N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine |

The amine functional groups of this compound are susceptible to both oxidation and reduction reactions.

Oxidation: The compound can be oxidized by various oxidizing agents. evitachem.comsmolecule.com Treatment with reagents such as hydrogen peroxide or potassium permanganate (B83412) can lead to the formation of the corresponding quinones or nitroso compounds. evitachem.comsmolecule.com

Reduction: While the amine groups are already in a reduced state, reduction reactions can be performed on derivatives or under specific conditions. evitachem.comsmolecule.com For instance, the synthesis of this compound often involves the reduction of a nitro group precursor. mdpi.com Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can be used to reduce other functional groups within a molecule containing the diamine moiety. evitachem.comsmolecule.com

Table 2: Oxidation and Reduction Reactions

| Process | Reagent(s) | Typical Product(s) | Reference(s) |

| Oxidation | Hydrogen Peroxide, Potassium Permanganate | Quinones, Nitroso compounds | evitachem.comsmolecule.com |

| Reduction | Sodium Borohydride, Lithium Aluminum Hydride, H₂/Pd-C | Further reduced amines, Alcohols (from other functional groups) | evitachem.comsmolecule.com |

The two amine groups, being strong activating groups, influence the dynamics of electrophilic substitution on the benzene (B151609) ring. They donate electron density to the ring, making it more susceptible to attack by electrophiles. These groups typically direct incoming electrophiles to the ortho and para positions relative to themselves. However, the existing substitution pattern of this compound means that the positions for further substitution are sterically and electronically influenced by both the primary amine and the secondary N-benzylamine groups. The compound can undergo substitution reactions where a hydrogen atom on the benzene ring is replaced by another substituent under appropriate conditions with various electrophiles. smolecule.com

Detailed Mechanistic Investigations Involving this compound

Mechanistic studies provide insight into the reaction pathways and intermediates that govern the reactivity of this compound.

Nucleophilic aromatic substitution (SNAr) is a key reaction for the synthesis of N1-substituted benzene-1,2-diamines. mdpi.com Unlike aliphatic SN2 reactions, the SNAr mechanism does not occur at an sp2-hybridized carbon via backside attack due to steric hindrance from the benzene ring. wikipedia.orgbyjus.com Instead, it proceeds via a two-step addition-elimination mechanism. pressbooks.pubgovtpgcdatia.ac.in

This mechanism is favored when the aromatic ring is activated by strong electron-withdrawing groups (such as a nitro group, -NO₂) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgbyjus.compressbooks.pub

A well-documented synthesis of N1-substituted-benzene-1,2-diamines illustrates this mechanism: mdpi.com

Step 1 (Addition): A nucleophile, such as benzylamine, attacks the carbon atom bearing the leaving group (e.g., fluoride (B91410) in 1-fluoro-2-nitrobenzene). mdpi.com This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in The negative charge is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate. pressbooks.pub

Step 2 (Elimination): The leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product (e.g., N-benzyl-2-nitroaniline). evitachem.compressbooks.pub

The resulting nitroaniline is then reduced, typically via catalytic hydrogenation (e.g., H₂ over Pd/C), to afford the final this compound derivative. mdpi.com For example, N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine was prepared in a 98% yield for the SNAr step and a 97% yield for the subsequent hydrogenation. mdpi.com

Reductive amination is a powerful method for forming C-N bonds and synthesizing secondary and tertiary amines. harvard.edumasterorganicchemistry.com This process avoids the over-alkylation issues often encountered with direct alkylation of amines. masterorganicchemistry.com The mechanism involves two main stages:

Imine/Iminium Ion Formation: An amine condenses with a carbonyl compound (an aldehyde or ketone) to form an imine (for primary amines) or an iminium ion (for secondary amines). harvard.edumasterorganicchemistry.com

Reduction: The imine or iminium ion is then reduced in situ to the corresponding amine. harvard.edu

A variety of reducing agents can be used, with some offering high selectivity. harvard.educommonorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN): This reagent is effective and can selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.educommonorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A mild and highly selective agent commonly used for reductive aminations. harvard.educommonorganicchemistry.com

Sodium borohydride (NaBH₄): This reagent can also be used, but since it also reduces aldehydes and ketones, it is typically added after the imine has fully formed. masterorganicchemistry.comcommonorganicchemistry.com

In the context of this compound derivatives, reductive amination has been explored. For instance, an attempt to synthesize a camphor (B46023) derivative from N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine and 10-pyrrolidinecamphor using NaBH₃CN was reported to be unsuccessful, highlighting the limitations and substrate scope of the reaction. mdpi.com

Table 3: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Characteristics | Reference(s) |

| Sodium triacetoxyborohydride (STAB) | DCE, DCM, THF | Mild, selective, but water-sensitive. | harvard.educommonorganicchemistry.com |

| Sodium cyanoborohydride (NaCNBH₃) | Methanol | Not water-sensitive, selectively reduces imines/iminium ions. | harvard.educommonorganicchemistry.com |

| Sodium borohydride (NaBH₄) | Methanol, Ethanol (B145695) | Reduces carbonyls; added after imine formation. | masterorganicchemistry.comcommonorganicchemistry.com |

Cyclization Reaction Mechanisms for Heterocycle Formation

The formation of heterocyclic compounds from N¹-benzylbenzene-1,2-diamine is a cornerstone of its chemical utility, particularly in the synthesis of benzimidazoles, quinoxalin-2(1H)-ones, and benzotriazoles. These reactions proceed through various mechanistic pathways, often dictated by the choice of reagents and reaction conditions.

A prevalent application of N¹-benzylbenzene-1,2-diamine is in the synthesis of benzimidazole derivatives. One common method involves the condensation reaction with aldehydes. nih.gov A plausible mechanism for this transformation involves the initial formation of a Schiff base between the primary amine of the diamine and the aldehyde. This is followed by an intramolecular cyclization, where the secondary amine attacks the imine carbon. Subsequent dehydration leads to the formation of the aromatic benzimidazole ring. The reaction can be catalyzed by various agents, including Brønsted acids, Lewis acids like MgI₂, and nano-Fe₂O₃ catalysts. nih.govrsc.org For instance, the reaction of N-benzyl-o-phenylenediamine with acetoin (B143602) in the presence of trifluoroacetic acid at room temperature yields 1-benzyl-2-methyl-1H-benzo[d]imidazole. rsc.org Oxygen has been shown to improve the yield in some cases, suggesting an oxidative component to the mechanism under certain conditions. rsc.org

Another significant cyclization reaction involves the formation of quinoxalin-2(1H)-ones. These are typically synthesized by reacting N-protected o-phenylenediamines with α-ketoesters. rsc.org The reaction proceeds smoothly at room temperature in the presence of trifluoroacetic acid, accommodating a range of functional groups on both reactants. rsc.org

The synthesis of N¹-alkyl benzotriazoles from N-alkyl-o-phenylenediamines represents another important cyclization pathway. This transformation is achieved through diazotization of the primary amino group, followed by an intramolecular cyclization of the resulting diazonium salt. tsijournals.com The pH of the reaction mixture is a critical factor influencing the cyclization of the diazonium intermediate. tsijournals.com This method avoids the use of hazardous azides. tsijournals.com

Furthermore, N¹-benzylbenzene-1,2-diamine can undergo Pschorr reactions to yield phenanthridine (B189435) derivatives. publish.csiro.au This involves diazotization of the primary amine, followed by a copper-catalyzed intramolecular radical cyclization. publish.csiro.au The reaction can also lead to the formation of other products like N-benzyl-2-aminobiphenyl and sultams, with the product distribution being sensitive to the reaction conditions, including the concentration of the copper catalyst. publish.csiro.au

The compound can also participate in cascade reactions. For example, it reacts with β-enamino diketones in a metal-free, one-pot cascade cyclization/annulation process to form pyrrole-fused 1,5-benzodiazepine frameworks in good to excellent yields. acs.org Similarly, condensation with dimethyl phthalate (B1215562) in the presence of sodium hydride yields 5-benzyl-5,12-dihydrodibenzo[b,f] nih.govCurrent time information in Bangalore, IN.diazocine-6,11-dione. semanticscholar.org

The table below summarizes various cyclization reactions involving N¹-benzylbenzene-1,2-diamine and its derivatives.

| Reactant(s) | Catalyst/Reagent | Product | Reference(s) |

| N-benzyl-o-phenylenediamine, acetoin | Trifluoroacetic acid, O₂ | 1-benzyl-2-methyl-1H-benzo[d]imidazole | rsc.org |

| N-protected o-phenylenediamines, α-ketoesters | Trifluoroacetic acid | Quinoxalin-2(1H)-ones | rsc.org |

| o-phenylenediamine (B120857), alkyl halides | NaH, NaNO₂, NaOAc·3H₂O | N¹-alkyl benzotriazoles | tsijournals.com |

| N-benzyl-N-sulphonyl-o-phenylenediamines | NaNO₂, Cu catalyst | Phenanthridines, dihydrophenanthridines | publish.csiro.au |

| β-enamino diketones | - | Pyrrole-fused 1,5-benzodiazepines | acs.org |

| Dimethyl phthalate | Sodium hydride | 5-benzyl-5,12-dihydrodibenzo[b,f] nih.govCurrent time information in Bangalore, IN.diazocine-6,11-dione | semanticscholar.org |

Stereochemical Considerations and Conformational Dynamics

The stereochemistry and conformational flexibility of N¹-benzylbenzene-1,2-diamine and its derivatives play a crucial role in their reactivity and biological activity. The presence of a chiral center or restricted bond rotation can lead to the existence of different stereoisomers or conformers.

In derivatives of N¹-benzylbenzene-1,2-diamine, the rotation around the N-N bond in N-nitrosamines can be restricted, leading to the existence of syn and anti isomers. sci-hub.se For example, N-nitroso N-benzyl 2-nitro 4-methoxyaniline exists as two inseparable isomers in a roughly 3:2 ratio. sci-hub.se The structural dynamics of these isomers can be observed through variable temperature ¹H NMR spectroscopy. At room temperature, the benzylic methylene (B1212753) protons of one isomer might appear as a singlet, while at lower temperatures, they can split into distinct doublets, indicating slow rotation on the NMR timescale. sci-hub.se

The dihydrodiazocine-6,11-dione ring system, formed from the condensation of N¹-benzylbenzene-1,2-diamine, can adopt different conformations. semanticscholar.org X-ray crystallography has revealed that these rings can exist in 'U'-shaped or 'Z'-shaped conformations. semanticscholar.org In solution, this can lead to the presence of conformational isomers, which can be detected by NMR spectroscopy through the appearance of multiple sets of signals for certain protons. semanticscholar.org

The flexibility of molecules like N¹-benzylbenzene-1,2-diamine is an important factor in their interaction with biological targets. The "induced-fit" theory suggests that the active site of a receptor can remodel itself to accommodate a flexible ligand, forming a stable complex. swan.ac.uk Therefore, understanding the conformational preferences of these molecules is essential for predicting their binding affinities and designing new bioactive compounds. swan.ac.uk

For fluorinated derivatives such as 1-N-benzyl-5-fluorobenzene-1,2-diamine, X-ray crystallography can be employed to resolve any ambiguities in stereochemistry. Computational methods, such as molecular dynamics simulations, can provide insights into the conformational flexibility of these molecules in different environments and their preferential binding modes to catalysts or biological targets.

The table below provides a summary of the stereochemical and conformational aspects discussed.

| Compound/System | Phenomenon | Method of Observation | Reference(s) |

| N-nitroso N-benzyl 2-nitro 4-methoxyaniline | syn/anti isomerism due to restricted N-N bond rotation | Variable temperature ¹H NMR | sci-hub.se |

| Dihydrodiazocine-6,11-diones | 'U'-shaped and 'Z'-shaped conformers | X-ray crystallography, NMR spectroscopy | semanticscholar.org |

| 1-N-Benzyl-5-fluorobenzene-1,2-diamine | Stereochemical determination | X-ray crystallography | |

| Benzene-1,2-diamine derivatives | Conformational flexibility and binding modes | Molecular dynamics simulations |

Synthesis and Functionalization of N1 Benzylbenzene 1,2 Diamine Derivatives

Preparation of Substituted N1-Benzylbenzene-1,2-diamine Analogues

The preparation of this compound and its substituted analogues commonly employs a two-step synthetic sequence. This process typically begins with a nucleophilic aromatic substitution reaction, followed by the reduction of a nitro group to an amine. mdpi.comresearchgate.net

A prevalent method involves the reaction of 1-fluoro-2-nitrobenzene (B31998) with a selected benzylamine (B48309). semanticscholar.org This initial step, a nucleophilic aromatic substitution, yields an N-substituted nitroaniline intermediate. mdpi.com For instance, the synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine starts with the reaction between 1-fluoro-2-nitrobenzene and 3,5-bis(trifluoromethyl)benzylamine (B151408), which produces the nitroaniline precursor in high yield (98%). mdpi.comresearchgate.net

The second step is the reduction of the nitro group to a primary amine, which completes the formation of the diamine scaffold. Catalytic hydrogenation is a frequently used method for this transformation, often affording the desired diamine product in excellent yields. mdpi.comresearchgate.net Following the reduction of the N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline intermediate, the target diamine was obtained in 97% yield. researchgate.net A similar two-step approach is used for the parent this compound, starting from benzylamine and 1-fluoro-2-nitrobenzene. semanticscholar.org

The versatility of this synthetic route allows for the introduction of various substituents on either the benzyl (B1604629) group or the benzene (B151609) ring by choosing appropriately substituted starting materials.

Table 1: Synthesis of Substituted this compound Analogues

| Starting Material 1 | Starting Material 2 | Intermediate Product | Final Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Fluoro-2-nitrobenzene | Benzylamine | N-Benzyl-2-nitroaniline | This compound | Not specified | semanticscholar.org |

| 1-Fluoro-2-nitrobenzene | 3,5-Bis(trifluoromethyl)benzylamine | N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | 97% (reduction step) | mdpi.comresearchgate.net |

Functionalization Strategies on the Amine Moieties

The two distinct amine groups of this compound offer multiple avenues for functionalization. The primary aromatic amine is a common site for derivatization, allowing for the synthesis of diverse structures. mdpi.com Key strategies include:

Acylation: The primary amine can be acylated using reagents like benzoyl chloride or by coupling with carboxylic acids using activating agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). mdpi.com This leads to the formation of amide derivatives.

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base like pyridine, yields sulfonamides. mdpi.com

Alkylation and Arylation: The primary amine can also undergo alkylation or arylation to produce secondary or tertiary amines, further expanding the structural diversity of the derivatives. mdpi.com

Cyclization: The ortho-diamine arrangement is a precursor for the synthesis of heterocyclic systems. A primary application is the formation of benzimidazoles through condensation reactions. researchgate.net For example, N-substituted ortho-phenylenediamines can be cyclized to form various heterocyclic compounds. researchgate.net

These functionalization reactions are often performed on chiral benzene-1,2-diamine building blocks to create noncovalent bifunctional organocatalysts. mdpi.com

Table 2: Examples of Amine Functionalization Reactions

| Diamine Starting Material | Reagent(s) | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| Chiral benzene-1,2-diamine | Benzoyl Chloride, Et3N, DMAP | Acylation | Amide | mdpi.com |

| Chiral benzene-1,2-diamine | Carboxylic Acid, EDCI, DMAP | Acylation | Amide | mdpi.com |

Functionalization Strategies on the Aromatic Ring System

Modifying the aromatic ring of this compound can be achieved through two main approaches: by using pre-functionalized starting materials or by direct substitution on the synthesized diamine core.

The more common strategy involves starting the synthesis with a substituted 1-fluoro-2-nitrobenzene. mdpi.com For example, using ortho-fluoronitrobenzene derivatives bearing electron-withdrawing groups like trifluoromethyl (CF3) or cyano (CN) allows for the preparation of diamines with specific substitutions on the benzene ring. mdpi.com This approach provides excellent control over the position and nature of the substituent.

Direct functionalization of the this compound aromatic ring is also possible. Standard electrophilic aromatic substitution reactions can be employed, although controlling the regioselectivity can be challenging due to the presence of two activating amine groups. For instance, halogenated derivatives such as N1,N1-Dibenzyl-3-chlorobenzene-1,2-diamine and N1,N1-Dibenzyl-3-bromobenzene-1,2-diamine have been synthesized, demonstrating that halogen atoms can be incorporated into the benzene ring. acs.org

Regioselectivity Control in Derivative Synthesis

Achieving regioselectivity is paramount when synthesizing specifically substituted derivatives of this compound. The inherent difference in the reactivity of the primary and secondary amine groups is a key factor that chemists exploit.

A powerful strategy for controlling regioselectivity involves a stepwise synthetic sequence. For example, in the synthesis of chiral organocatalysts, a nucleophilic aromatic substitution is first performed on a chiral diamine, followed by selective alkylation of the more reactive primary aliphatic amino group. mdpi.com Only after this selective functionalization is the aromatic nitro group reduced to form the desired ortho-diamine, with one amine pre-functionalized. mdpi.com This multi-step process ensures that reactions occur at the intended positions.

The choice of reactants can also dictate the final structure. A study showed that reacting 1-fluoro-2-nitrobenzene with 3,5-bis(trifluoromethyl)benzylamine resulted in the expected monosubstituted nitroaniline, which was then reduced to the diamine. mdpi.comresearchgate.net However, using 3,5-bis(trifluoromethyl)aniline (B1329491) instead led to a double nucleophilic aromatic substitution, yielding a triarylamine, demonstrating how the nature of the starting amine controls the outcome. mdpi.comresearchgate.net This highlights the importance of substrate control in directing the reaction pathway and ensuring the desired regiochemical outcome.

Applications of N1 Benzylbenzene 1,2 Diamine in Advanced Organic Synthesis and Materials Science

Utilization as a Crucial Building Block in Heterocyclic Compound Synthesis

The arrangement of two adjacent amino groups on the benzene (B151609) ring makes N1-Benzylbenzene-1,2-diamine an ideal starting material for constructing fused heterocyclic systems. The presence of the N-benzyl group allows for the synthesis of specifically N1-substituted heterocycles, which is crucial for tuning the electronic, physical, and biological properties of the final compounds.

The most prominent application of this compound is in the synthesis of 1-benzyl-substituted benzimidazoles. The benzimidazole (B57391) core is a key pharmacophore found in numerous biologically active compounds. The general synthesis involves the condensation of this compound with a one-carbon electrophile, typically an aldehyde or a carboxylic acid.

When reacting with aldehydes, the process involves an initial condensation followed by an oxidative cyclodehydrogenation. This reaction can be promoted by various catalysts, including mineral acids, iodine, or supported gold nanoparticles, often under mild conditions. A straightforward method involves reacting N-benzyl-o-phenylenediamine with various substituted aldehydes, often under solvent-free or microwave-assisted conditions, to achieve high yields of 1,2-disubstituted benzimidazoles. For example, a microwave-assisted reaction with benzaldehyde (B42025) derivatives using a catalytic amount of Erbium(III) triflate (Er(OTf)₃) provides an efficient and environmentally friendly route to these compounds.

Below is a table summarizing the synthesis of various 1-benzyl-2-aryl-benzimidazoles from this compound and different aldehydes.

| Aldehyde Reactant | Resulting Benzimidazole Product | Catalyst/Conditions | Reference |

| Benzaldehyde | 1-Benzyl-2-phenyl-1H-benzimidazole | Er(OTf)₃, Microwave | |

| 4-Chlorobenzaldehyde | 1-Benzyl-2-(4-chlorophenyl)-1H-benzimidazole | Er(OTf)₃, Microwave | |

| 4-Methylbenzaldehyde | 1-Benzyl-2-(p-tolyl)-1H-benzimidazole | Er(OTf)₃, Microwave | |

| Acetoin (B143602) | 1-Benzyl-2-methyl-1H-benzimidazole | 2 M HCl, DCM, Room Temp | researchgate.net |

This table is representative of the types of benzimidazole derivatives that can be synthesized.

While less common than its use in benzimidazole synthesis, this compound is a potential precursor for quinazoline (B50416) derivatives. Quinazolines are another class of nitrogen-containing heterocycles with significant pharmacological applications. Standard synthetic routes to quinazolines, such as the Niementowski synthesis, involve the reaction of anthranilic acids (or their derivatives) with amides or the reaction of o-phenylenediamine (B120857) derivatives with carboxylic acids or orthoesters.

A plausible, though not widely documented, pathway for the formation of a quinazoline derivative would involve the reaction of this compound with a carboxylic acid or its corresponding acyl chloride. The reaction would likely proceed via initial acylation of the more nucleophilic primary amino group, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the 4-benzyl-substituted quinazoline ring system.

This compound is an effective precursor for N-substituted benzotriazoles and benzodiazepines.

Benzotriazoles: The synthesis of 1-benzylbenzotriazole can be achieved through a facile, one-pot intramolecular cyclization. This process involves the diazotization of the primary amino group of this compound using a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium, followed by spontaneous intramolecular cyclization of the resulting diazonium salt. This method provides the N1-substituted benzotriazole (B28993) exclusively and in high yield (up to 93%).

Benzodiazepines: 1,5-Benzodiazepines, a class of compounds widely used for their therapeutic properties, can be synthesized from o-phenylenediamine precursors. The reaction involves the condensation of this compound with two equivalents of a ketone or one equivalent of an α,β-unsaturated ketone (chalcone) or a β-diketone. This acid-catalyzed reaction leads to the formation of a seven-membered diazepine (B8756704) ring fused to the benzene ring. The use of this compound ensures the formation of a benzodiazepine (B76468) with a benzyl (B1604629) substituent on one of the nitrogen atoms.

N-substituted o-phenylenediamines, including this compound, are utilized as building blocks for larger, nitrogen-rich polycyclic aromatic compounds like dihydrotetraazaanthracenes. These molecules are investigated as new materials for organic electronic devices. The synthesis is achieved through the cyclization of the N-substituted diamine, often in reaction with other precursors, to construct the extended, fused-ring system. The nitrogen atoms and the aromatic structure of these compounds are crucial for their charge-transport properties in applications such as organic light-emitting diodes (OLEDs).

Role in Polymer and Functional Material Development

The difunctional nature of this compound also lends itself to polymerization reactions, where it can be incorporated as a monomer to create high-performance polymers with specific properties.

This compound is an example of an unsymmetrical diamine monomer that can be used in the synthesis of aromatic polyamides (aramids). Aramids are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.

The polymerization is typically carried out via a low-temperature polycondensation reaction between the diamine monomer and an aromatic dicarboxylic acid chloride, such as terephthaloyl chloride or isophthaloyl chloride. The unsymmetrical nature of the N1-benzyl-substituted diamine disrupts the chain regularity and symmetry found in polymers made from symmetrical monomers. This constitutional isomerism can lead to significant changes in the polymer's properties, most notably by reducing crystallinity. The resulting amorphous polyamides often exhibit enhanced solubility in organic solvents and improved optical transparency, while maintaining high glass transition temperatures (Tg) and thermal stability.

The table below illustrates potential aromatic polyamides derived from this compound.

| Diamine Monomer | Diacid Chloride Monomer | Resulting Polymer | Expected Properties |

| This compound | Terephthaloyl Chloride | Poly(N-benzyl-p-phenylene terephthalamide) isomer | High Tg, good thermal stability, enhanced solubility |

| This compound | Isophthaloyl Chloride | Poly(N-benzyl-m-phenylene isophthalamide) isomer | High Tg, good thermal stability, enhanced solubility |

Contributions to Novel Functional Materials

While direct studies focusing exclusively on this compound for specific functional materials are not extensively documented in publicly available research, the broader class of benzene-1,2-diamine derivatives is recognized for its significant role in materials science. These derivatives are key precursors in the synthesis of high-performance polymers and components for organic electronics. mdpi.com

Substituted ortho-phenylenediamines, such as this compound, are foundational to the creation of dihydrotetraazaanthracenes, which are being explored as new materials for organic electronic devices. mdpi.com Furthermore, triphenylamine-based diamines serve as crucial and versatile monomers for the synthesis of various aromatic polyamides, polymers known for their exceptional thermal stability and mechanical strength. mdpi.com The presence of the benzyl group in this compound can be leveraged to influence the solubility and processing characteristics of such polymers.

The general utility of benzene-1,2-diamine derivatives in forming arylbenzimidazoles is another key area of interest. These resulting benzimidazole structures are integral to the development of organic light-emitting diodes (OLEDs), highlighting the potential of this compound as a precursor to materials with valuable optoelectronic properties. mdpi.com

Precursor for Ligands and Organocatalysts

The dual amine functionalities of this compound make it an excellent starting point for the synthesis of complex ligands for metal coordination and for the design of bifunctional organocatalysts.

Application in Metal Complex Chemistry

This compound and its derivatives are effective ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The synthesis of metal complexes using Schiff base precursors derived from o-phenylenediamines is a well-established methodology. For instance, the condensation of o-phenylenediamine with aldehydes, such as 4-nitrobenzaldehyde, yields a Schiff base, N-(4-nitrobenzyl)benzene-1,2-diamine, which readily coordinates with metal ions. nih.gov This structural analog of this compound demonstrates the capacity of the diamine framework to act as a chelating ligand. nih.gov

The resulting metal complexes often exhibit interesting electronic and geometric properties. The general synthetic route involves the reaction of the diamine with an aldehyde to form the Schiff base, which is then reacted with a metal salt (e.g., nitrates of Cu(II), Fe(II), Zn(II), Mn(II)) to form the corresponding metal complex. nih.gov The imine linkage formed in the Schiff base is crucial for the subsequent cyclization reactions that can lead to heterocyclic compounds like benzimidazoles, which themselves are important ligands in coordination chemistry. nih.gov

| Precursor | Reactant | Resulting Ligand | Metal Ions |

| o-phenylenediamine | 4-nitrobenzaldehyde | N-(4-nitrobenzyl) benzene-1,2-diamine | Cu(II), Fe(II), Zn(II), Mn(II) |

This table illustrates the formation of a Schiff base from o-phenylenediamine and its subsequent use in forming metal complexes.

Design and Synthesis of Bifunctional Organocatalysts

The field of asymmetric organocatalysis has seen significant advancements through the use of bifunctional catalysts, which can activate both the nucleophile and the electrophile in a reaction. Benzene-1,2-diamine derivatives have emerged as important components in the design of such catalysts, primarily serving as hydrogen-bond donors. mdpi.commdpi.com

While specific organocatalysts derived directly from this compound are not extensively detailed, the synthetic strategies employed for related compounds provide a clear blueprint for its potential applications. A common approach involves attaching the benzene-1,2-diamine moiety to a chiral scaffold. For example, chiral (1R,2R)-cyclohexane-1,2-diamine can be used as a starting material to synthesize a chiral benzene-1,2-diamine building block. mdpi.com This building block, which contains a primary aromatic amino group, can then be further functionalized to create a range of noncovalent bifunctional organocatalysts, including sulfonamides, amides, and alkylated or arylated amines. mdpi.com

These catalysts have been tested in reactions such as the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com The benzene-1,2-diamine unit acts as a hydrogen-bond donor, activating the electrophile, while another functional group on the chiral scaffold activates the nucleophile.

| Catalyst Type | Chiral Scaffold | H-bond Donor | Exemplary Reaction | Conversion | Enantioselectivity (ee) |

| Bifunctional Organocatalyst | (1R,2R)-cyclohexane-1,2-diamine | Benzene-1,2-diamine | Michael Addition | up to 93% | up to 41% |

| Bifunctional Organocatalyst | (S)-quininamine | Benzene-1,2-diamine | Michael Addition | up to 41% | up to 72% |

This interactive data table showcases the performance of bifunctional organocatalysts incorporating a benzene-1,2-diamine moiety in the Michael addition reaction. mdpi.com

The synthesis of these catalysts typically involves a multi-step process, including nucleophilic aromatic substitution, alkylation, and reduction, followed by the final derivatization of the primary aromatic amine. mdpi.com The versatility of this approach suggests that this compound could be readily incorporated into similar catalyst designs, with the benzyl group potentially influencing the catalyst's solubility and steric environment.

Investigations into Biological Activities and Medicinal Chemistry Potential of N1 Benzylbenzene 1,2 Diamine and Its Derived Structures

Role as a Pharmaceutical Intermediate in Drug Synthesis

N1-Benzylbenzene-1,2-diamine and its parent structure, benzene-1,2-diamine, are recognized as important building blocks in organic synthesis, particularly for the creation of biologically active compounds and pharmaceuticals. mdpi.com The presence of two amine groups, one of which is benzylated, provides multiple reactive sites for constructing more complex molecules.

Substituted diaminobenzenes are crucial starting materials for the synthesis of a class of compounds known as benzimidazoles. Specifically, 1,2-disubstituted benzimidazoles, which can be synthesized from benzene-1,2-diamine derivatives, have been a focus of research for their potential cytotoxic effects against cancer cells. mdpi.com The synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine has been reported as a key step in creating monosubstituted benzene-1,2-diamine building blocks for further chemical elaboration. mdpi.com

Furthermore, the general class of N-benzylbenzene-1,4-diamine, a positional isomer of the title compound, is explicitly mentioned as an intermediate in the synthesis of pharmaceuticals, dyes, and pesticides. This highlights the utility of the N-benzyl diamine moiety in the development of a wide range of chemical entities with potential commercial and therapeutic applications. The synthesis of N1-(1-benzyl-4-piperidyl)benzene-1,2-diamine from 1-benzyl-4-piperidone and o-phenylenediamine (B120857) further illustrates the role of this scaffold in creating more complex heterocyclic systems. chemicalbook.com

Enzyme Modulation and Inhibition Studies

The structural features of N-benzylated diamines make them candidates for interaction with biological macromolecules, including enzymes. Research into related compounds suggests that this chemical class has the potential to modulate enzyme activity.

Specifically, derivatives of the isomeric N,N'-bisbenzylidenebenzene-1,4-diamine have been synthesized and investigated as inhibitors of human sirtuin type 2 (SIRT2). nih.gov Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, and their modulation is a target for therapeutic intervention in a range of diseases. nih.gov One of the most potent compounds identified in that study was N,N'-bis(2-hydroxybenzylidene)benzene-1,4-diamine, which demonstrated potency comparable to the well-known SIRT2 inhibitor, sirtinol. nih.gov This suggests that the N-benzyl diamine scaffold can be a valuable starting point for designing enzyme inhibitors.

While direct studies on this compound are less prevalent in the literature, the potential for N1-Benzylbenzene-1,4-diamine to act as an inhibitor of human sirtuin type 2 has been noted. smolecule.com This indicates that the N-benzylation of the phenylenediamine core is a key feature for this potential biological activity. Further research is warranted to specifically elucidate the enzyme inhibitory profile of this compound.

Research on Modulation of Biological Pathways

The modulation of biological pathways is a key aspect of the therapeutic action of many drugs. While specific studies detailing the modulation of biological pathways by this compound are not extensively documented, the known biological activities of related compounds allow for informed hypotheses about their potential mechanisms of action.

For instance, a related compound, cis-4-Benzyl-2,6-diphenyltetrahydropyran, has been studied for its impact on neurotransmitter signaling and cellular homeostasis through the modulation of G Protein-Coupled Receptor (GPCR) pathways. eurekaselect.com This study highlighted the potential for benzyl-containing compounds to influence key cellular signaling cascades.

The cytotoxic effects observed in derivatives of this compound, as discussed in the following section, strongly suggest an interaction with critical cellular pathways. For example, N-polybenzylated alicyclic 1,2-diamines have been shown to induce a G1 phase arrest in the cell cycle of cancer cells. nih.gov This indicates a direct or indirect modulation of the cellular machinery that governs cell proliferation. The induction of apoptosis by some diamine derivatives points to the activation of programmed cell death pathways. Further research is needed to delineate the specific molecular targets and signaling cascades affected by this compound and its analogs.

Evaluation of Cytotoxicity against Cellular Models

A significant area of investigation for this compound and its derivatives has been their potential cytotoxic activity against various cancer cell lines. These studies aim to identify new compounds that can selectively target and kill cancer cells.

One study focused on N-polybenzylated alicyclic 1,2-diamines, which share the core feature of a benzylated diamine. N,N,N',N'-tetrabenzyl-4,5-diamino-2-cyclopentenone, a compound with multiple benzyl (B1604629) groups, exhibited cytotoxicity in the micromolar range against cancer cell lines. nih.gov Furthermore, cell cycle analysis in HeLa cells treated with this compound revealed a distinct G1 phase arrest, suggesting an interference with cell cycle progression. nih.gov

Derivatives of N,N'-bis(2-hydroxybenzyl)ethylenediamine have also been evaluated for their in vitro cytotoxic activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. nih.gov The dihydrochloride (B599025) salts of these compounds demonstrated concentration-dependent cytotoxic activity, causing cell cycle arrest at different phases and a loss of mitochondrial membrane potential. nih.gov

The cytotoxic potential of atropisomeric [1,1'-binaphthalene]-2,2'-diamines (BINAM) has also been explored. The (R)-enantiomer of BINAM was found to be a moderately potent spindle poison, leading to antiproliferation, microtubule depolymerization, and apoptosis in cancer cells, while the (S)-enantiomer was inactive. researchgate.net This highlights the stereospecificity that can be crucial for the cytotoxic effects of diamine derivatives.

Recent research has also explored the use of N1-phenylbenzene-1,2-diamine in the formation of copper hybrid nanoflowers (CuhNFs), which were then tested for their cytotoxic effects on A549 and MCF7 cell lines. ebyu.edu.tr

The following table summarizes the cytotoxic activities of some N-benzyl diamine derivatives against various cancer cell lines.

| Compound/Derivative | Cell Line(s) | Observed Effect(s) |

| N,N,N',N'-tetrabenzyl-4,5-diamino-2-cyclopentenone | Cancer cell lines (e.g., HeLa) | Micromolar cytotoxicity, G1 phase arrest nih.gov |

| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | A549 (lung), MDA-MB-231 (breast), PC3 (prostate) | Concentration-dependent cytotoxicity, cell cycle arrest, loss of mitochondrial membrane potential nih.gov |

| N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride | A549 (lung), MDA-MB-231 (breast), PC3 (prostate) | Concentration-dependent cytotoxicity, cell cycle arrest, loss of mitochondrial membrane potential nih.gov |

| (R)-[1,1'-binaphthalene]-2,2'-diamine (R-BINAM) | A2780, SISO, and other cancer cell lines | Antiproliferation, microtubule depolymerization, apoptosis researchgate.net |

Assessment of Antimicrobial and Antifungal Efficacy for Derived Compounds

The search for new antimicrobial and antifungal agents is a critical area of pharmaceutical research. Derivatives of this compound have shown promise in this regard, with numerous studies reporting on their efficacy against a range of pathogenic bacteria and fungi.

A series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. Several of these compounds were found to be more active than the antibiotic tetracycline, with minimum inhibitory concentration (MIC) values ranging from 0.0005 to 0.032 µg/mL. nih.gov Some of these derivatives also exhibited promising antifungal activity against Candida albicans, Candida glabrata, and Geotrichum candidium. nih.gov

Similarly, N(1)-benzyl and N(1)-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives have been investigated for their antimicrobial activity against Staphylococcus aureus and Mycobacterium smegmatis, a non-pathogenic relative of Mycobacterium tuberculosis. nih.gov Many of these compounds displayed good activity against M. smegmatis, suggesting their potential as leads for the development of new antimycobacterial agents. nih.gov

The antimicrobial potential of synthetic benzyl bromides, which can be used to synthesize N-benzyl compounds, has also been evaluated. Some benzyl bromide derivatives were effective against Gram-positive bacteria such as S. aureus, S. pyogenes, and E. faecalis, and also showed high efficacy against the fungi C. albicans and C. krusei. nih.gov

The following tables present a summary of the antimicrobial and antifungal activities of various N-benzyl diamine derivatives.

Table 1: Antibacterial Activity of N-Benzyl Diamine Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| N,N-dibenzyl-cyclohexane-1,2-diamine derivatives | Gram-positive and Gram-negative bacteria | 0.0005 - 0.032 | nih.gov |

| N1-Benzyl-4-chloro-N1-ethylbenzene-1,2-diamine | Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | ||

| Benzyl bromide derivatives | S. aureus, S. pyogenes, E. faecalis, K. pneumoniae, S. typhi, E. coli | 0.5 - 4 (mg/mL) | nih.gov |

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | S. enterica, P. aeruginosa, S. aureus | LC50: 11.6 µM (S. enterica) | researchgate.net |

Table 2: Antifungal Activity of N-Benzyl Diamine Derivatives

| Compound/Derivative Class | Fungal Strain(s) | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| N,N-dibenzyl-cyclohexane-1,2-diamine derivatives | Candida albicans, Candida glabrata, Geotrichum candidium | Promising activity reported | nih.gov |

| N1-Benzyl-4-chloro-N1-ethylbenzene-1,2-diamine | Candida albicans | 16 |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of N1-Benzylbenzene-1,2-diamine. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the two different benzene (B151609) rings, the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group, and the amine (-NH and -NH₂) protons.

Aromatic Protons (C₆H₅ and C₆H₄): These typically appear as a complex series of multiplets in the downfield region, approximately between 6.6 and 7.4 ppm. The protons on the benzyl ring and the phenylenediamine ring will have slightly different chemical shifts due to the varying electronic effects of their substituents.

Methylene Protons (-CH₂-): The two protons of the methylene bridge connecting the phenyl group to the nitrogen atom are expected to produce a singlet at approximately 4.3-4.4 ppm. This signal is a singlet because there are no adjacent protons to cause splitting.

Amine Protons (-NH and -NH₂): The signals for the amine protons can be broad and their chemical shifts are variable, often appearing between 3.5 and 5.0 ppm. Their position can be influenced by solvent, concentration, and temperature. These peaks can be confirmed by a D₂O exchange experiment, wherein the signals disappear upon addition of deuterium (B1214612) oxide.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show signals for the methylene carbon and the twelve aromatic carbons.

Aromatic Carbons: The carbons of the two aromatic rings will resonate in the range of 110-150 ppm. The carbons directly attached to the nitrogen atoms (C-N) will be shifted further downfield compared to the other ring carbons.

Methylene Carbon (-CH₂-): The carbon of the benzylic methylene group is expected to appear in the aliphatic region, typically around 48 ppm.

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| Aromatic Protons | Ar-H | 6.6 - 7.4 (multiplet) | - | 9 protons total from two distinct rings. |

| Methylene Protons | -CH₂- | ~4.3 - 4.4 (singlet) | - | Represents the benzylic protons. |

| Amine Protons | -NH, -NH₂ | 3.5 - 5.0 (broad) | - | Signals are exchangeable with D₂O. |

| Aromatic Carbons | Ar-C | - | 110 - 150 | 12 distinct signals expected. |

| Methylene Carbon | -CH₂- | - | ~48 | Aliphatic carbon signal. |

To further refine the structural assignment, two-dimensional (2D) NMR techniques are employed.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum of this compound, the aromatic CH groups would appear as positive signals, while the benzylic CH₂ group would appear as a negative signal. Quaternary carbons (those without attached protons) would be absent from the spectrum, helping to identify them in the standard ¹³C-NMR spectrum.

| Carbon Type | Expected Phase |

|---|---|

| CH (Aromatic) | Positive |

| CH₂ (Benzylic) | Negative |

| C (Quaternary Aromatic) | Absent |

2D-NMR (COSY, HSQC, HMBC): Correlation spectroscopy (COSY) identifies proton-proton couplings, helping to trace the connectivity within the aromatic rings. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, definitively assigning the proton signal to its corresponding carbon. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity between different fragments of the molecule, such as linking the benzylic protons to the carbons of both aromatic rings.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the compound.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) at an m/z value corresponding to its molecular weight (198.26 g/mol ). The fragmentation pattern is often diagnostic. A prominent peak is expected at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺), which is characteristic of compounds containing a benzyl group. nih.gov Another significant fragment could be observed at m/z 107, resulting from the cleavage of the C-N bond. nih.gov

| m/z | Proposed Fragment Ion | Structure |

|---|---|---|

| 198 | Molecular Ion [M]⁺ | [C₁₃H₁₄N₂]⁺ |

| 107 | [M - C₆H₅NH]⁺ | [C₇H₉N]⁺ |

| 91 | Tropylium Ion | [C₇H₇]⁺ |

HRMS provides a highly accurate measurement of the molecular mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS would confirm the molecular formula C₁₃H₁₄N₂ by matching the experimentally measured exact mass to the theoretical value of 198.1157. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for analyzing the purity of this compound or for identifying it within a complex mixture. The sample is first passed through an LC column, which separates the components. As each component elutes from the column, it is introduced into the mass spectrometer, which provides a mass spectrum for identification. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display characteristic absorption bands:

N-H Stretching: Two distinct bands are expected in the 3200-3500 cm⁻¹ region. The primary amine (-NH₂) group typically shows two bands (one for asymmetric and one for symmetric stretching), while the secondary amine (-NH-) shows a single, often sharper, band.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring skeletal vibrations result in several sharp bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically appears around 1600 cm⁻¹.

C-N Stretching: These vibrations for aromatic amines are found in the 1250-1360 cm⁻¹ range.

C-H Out-of-Plane Bending: A strong band around 750 cm⁻¹ is characteristic of ortho-disubstitution on a benzene ring, indicative of the phenylenediamine portion of the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3500 | N-H Stretch | Primary (-NH₂) & Secondary (-NH) Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (-CH₂-) |

| ~1600 | N-H Bend | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1250 - 1360 | C-N Stretch | Aromatic Amine |

| ~750 | C-H Out-of-Plane Bend | Ortho-disubstituted Benzene |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction (XRD) stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid, offering a detailed view of the molecule's conformation, bond lengths, and bond angles. While a comprehensive, publicly available single-crystal XRD study specifically for this compound is not readily found in the primary literature, analysis of its parent compound, o-phenylenediamine (B120857), and related substituted structures provides a strong basis for understanding its solid-state architecture.

For instance, studies on o-phenylenediamine dihydrochloride (B599025) reveal a monoclinic crystal system. It is anticipated that the introduction of a benzyl group to one of the nitrogen atoms in this compound would significantly influence the crystal packing due to steric hindrance and potential for different intermolecular interactions, such as pi-stacking involving the benzyl group's phenyl ring.

A hypothetical table of crystallographic data, based on typical values for related aromatic amines, is presented below to illustrate the type of information obtained from an XRD experiment.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.4 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1035 |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis and fluorescence spectroscopy are powerful techniques used to probe the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones, while fluorescence is the emission of light as electrons return to the ground state.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic rings. The parent o-phenylenediamine exhibits absorption maxima in the UV region. The addition of the benzyl group is likely to cause a slight bathochromic (red) shift in these absorption bands due to the extension of the conjugated system.

Fluorescence in this compound would arise from the de-excitation of the excited electronic states. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band. The quantum yield of fluorescence, a measure of the efficiency of the fluorescence process, can be influenced by factors such as the rigidity of the molecule and the nature of the solvent. Research on other o-phenylenediamine derivatives has shown that their fluorescence can be quenched or enhanced upon interaction with other molecules, suggesting potential applications in sensor technology.

While specific experimental data for the UV-Vis and fluorescence of this compound are not extensively reported, the table below provides an illustrative summary of expected spectroscopic properties based on the analysis of structurally similar compounds.

| Spectroscopic Parameter | Expected Value/Range | Transition Type |

|---|---|---|

| UV-Vis Absorption Maximum (λabs) | ~240-250 nm | π → π* (Benzene Ring) |

| UV-Vis Absorption Maximum (λabs) | ~290-310 nm | π → π* (Substituted Benzene Ring) |

| Molar Absorptivity (ε) at λmax | 1,000-10,000 L mol-1 cm-1 | - |

| Fluorescence Emission Maximum (λem) | ~350-400 nm | π* → π |

| Stokes Shift (λem - λabs) | ~50-90 nm | - |

| Fluorescence Quantum Yield (ΦF) | Solvent Dependent | - |

Theoretical and Computational Chemistry Studies of N1 Benzylbenzene 1,2 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of organic molecules. For N1-Benzylbenzene-1,2-diamine, DFT calculations can provide valuable insights into its molecular properties. These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to solve the Schrödinger equation in a computationally efficient manner.

The electronic structure of this compound is characterized by the interplay between the phenylenediamine and benzyl (B1604629) moieties. The nitrogen lone pairs of the diamine group can participate in resonance with the benzene (B151609) ring, influencing the electron density distribution across the molecule. DFT calculations can quantify this effect by determining atomic charges, bond orders, and the energies of molecular orbitals.

Reactivity indicators, such as Fukui functions and local softness, can also be derived from DFT calculations. These parameters help in identifying the most probable sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the diamine group and specific carbon atoms on the aromatic rings are expected to be the primary centers of reactivity. The benzyl group can also influence reactivity through steric and electronic effects.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is a three-dimensional plot of the electrostatic potential on the electron density surface of a molecule.

For this compound, the MEP map would highlight regions of negative and positive electrostatic potential. The areas with the most negative potential (typically colored in shades of red) indicate regions of high electron density and are susceptible to electrophilic attack. These are expected to be located around the nitrogen atoms of the diamine group due to the presence of lone pairs of electrons. Conversely, regions with positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. These are likely to be found around the hydrogen atoms of the amine groups and the aromatic rings.

The MEP analysis can thus provide a qualitative prediction of the molecule's reactivity. For instance, the lone pairs on the nitrogen atoms make them likely sites for protonation or coordination to metal centers. The distribution of electrostatic potential on the aromatic rings can also indicate the preferred sites for electrophilic aromatic substitution. While specific MEP analysis data for this compound is not available, studies on similar aromatic amines and diamines consistently show these characteristic features.

HOMO-LUMO Energy Gap Investigations